5-bromo-2-(1H-pyrrol-1-yl)pyridine
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Overview
Description
5-Bromo-2-(1H-pyrrol-1-yl)pyridine is a heterocyclic compound with the molecular formula C9H7BrN2 It is characterized by the presence of a bromine atom at the 5-position of a pyridine ring, which is further substituted with a pyrrole ring at the 2-position
Mechanism of Action
Mode of Action
It’s known that the compound can form hydrogen bonds with active sites of enzymes . This interaction could potentially alter the function of the enzyme, leading to changes in cellular processes.
Result of Action
The ability of the compound to interact with enzyme active sites suggests that it could potentially influence various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(1H-pyrrol-1-yl)pyridine typically involves the reaction of 5-bromo-2-chloropyridine with pyrrole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(1H-pyrrol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The pyrrole ring can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyrrole ring.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
5-Bromo-2-(1H-pyrrol-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(pyrrolidin-1-yl)pyridine: Similar structure but with a pyrrolidine ring instead of a pyrrole ring.
5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine: Contains additional methyl groups on the pyrrole ring.
5-Bromo-2-(1H-pyrazol-1-yl)pyridine: Features a pyrazole ring instead of a pyrrole ring.
Uniqueness
5-Bromo-2-(1H-pyrrol-1-yl)pyridine is unique due to the specific positioning of the bromine and pyrrole substituents, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
5-bromo-2-pyrrol-1-ylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSASABTRPXORW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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